5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole
Description
Chemical Structure: The compound features a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and a (3,4-dichlorophenoxy)methyl group at position 3 (CAS: 104489-47-6) . Its molecular formula is C₁₁H₈Cl₃N₂O₂, with an exact mass of 291.9686 g/mol . The dichlorophenoxy moiety and chloromethyl group contribute to its lipophilicity and reactivity, making it a candidate for further derivatization in medicinal chemistry.
Properties
IUPAC Name |
5-(chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O2/c11-4-10-14-9(15-17-10)5-16-6-1-2-7(12)8(13)3-6/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCNKUFLGYKHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=NOC(=N2)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384056 | |
| Record name | 5-(chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263386-10-3 | |
| Record name | 5-(chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
- IUPAC Name : this compound
- CAS Number : 263386-10-3
- Molecular Formula : C10H7Cl3N2O2
- Molecular Weight : 293.54 g/mol
- Physical Form : Solid
- Purity : ≥95% .
Synthesis
The synthesis of this compound typically involves the reaction of chloromethyl derivatives with dichlorophenoxy compounds under controlled conditions. Common methods include:
- Reagents : Chloromethyl compounds and dichlorophenol.
- Conditions : The reaction is usually conducted in solvents like dichloromethane at ambient temperatures.
- Yield Optimization : Industrial processes may utilize continuous flow reactors to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds with the oxadiazole structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various pathogens. The specific activity of this compound against bacteria and fungi needs further exploration; however, related oxadiazoles have demonstrated potency against drug-resistant strains of bacteria .
Anticancer Activity
Recent findings suggest that oxadiazole derivatives possess anticancer properties. A study highlighted the potential of similar compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. The mechanism often involves the inhibition of enzymes critical to cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | PC-3 (Prostate) | 0.67 | EGFR Inhibition |
| Compound B | HCT-116 (Colon) | 0.80 | Src Inhibition |
| Compound C | ACHN (Renal) | 0.87 | IL-6 Modulation |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways crucial for cell survival.
- Cell Wall Disruption : The compound might disrupt the integrity of microbial cell walls or membranes.
- Signal Transduction Interference : It could interfere with signal transduction pathways that regulate cell growth and proliferation.
Case Studies
- Antiplasmodial Activity : A study on oxadiazoles indicated their potential as slow-action antiplasmodial agents against Plasmodium falciparum. Compounds similar to this compound exhibited selective activity with IC50 values below 40 nM against resistant strains .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications at specific positions on the oxadiazole ring can enhance biological activity significantly. For example, varying substituents on the phenyl ring has been linked to increased potency against various cancer cell lines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Chemical Formula : C10H7Cl3N2O2
- CAS Number : 263386-10-3
This oxadiazole derivative features a chloromethyl group and a dichlorophenoxy methyl moiety, contributing to its unique reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of 5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole as an anticancer agent. The oxadiazole scaffold is known for its high bioactivity and specificity in binding to biological targets. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a range of biological activities including:
- Antitumor Activity : Various synthesized derivatives have shown significant cytotoxic effects against different cancer cell lines. For instance, compounds derived from the oxadiazole structure have been tested for their efficacy against leukemia and melanoma with promising results .
- Mechanism of Action : The mechanism involves the inhibition of key enzymes or pathways involved in cancer cell proliferation. Some derivatives have demonstrated selective inhibition of carbonic anhydrases associated with tumor growth .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | HL-60 (Leukemia) | 17.33 |
| Compound B | UACC-62 (Melanoma) | <10 |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial properties. Studies indicate that certain 1,3,4-oxadiazole derivatives possess significant antibacterial and antifungal activities. This makes them potential candidates for developing new antibiotics or antifungal agents .
Agrochemical Applications
The unique structural features of this compound lend themselves to applications in agrochemicals. Specifically:
- Pesticidal Activity : Research has shown that oxadiazole derivatives can act as effective pesticides. Their ability to disrupt biological processes in pests makes them suitable for agricultural applications .
Material Science Applications
In addition to biological applications, this compound is being explored in material science:
- Polymer Chemistry : The incorporation of oxadiazole groups into polymers can enhance thermal stability and mechanical properties. These materials are being investigated for use in coatings and advanced materials .
Case Study 1: Anticancer Efficacy
A series of substituted 1,3,4-oxadiazol derivatives were synthesized and screened for anticancer activity against various human cancer cell lines. One notable compound demonstrated an IC50 value of 3.52 µM against HL-60 leukemia cells, indicating strong potential for further development as an anticancer drug .
Case Study 2: Pesticidal Activity
In a study assessing the pesticidal properties of oxadiazole derivatives, several compounds exhibited effective insecticidal activity against common agricultural pests. These findings suggest that such compounds could be developed into environmentally friendly pesticides .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Physicochemical Properties
The table below compares substituents, molecular weights, and key spectral data for structurally related 1,2,4-oxadiazoles:
Key Observations :
- Reactivity : The chloromethyl group in all compounds enables nucleophilic substitution reactions, facilitating the synthesis of derivatives (e.g., coupling with amines or thiols) .
MAO-B Inhibition
The compound 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (structurally distinct but shares a dichlorophenyl group) inhibits MAO-B with an IC₅₀ = 0.036 μM, suggesting that dichlorinated aromatic groups enhance MAO-B selectivity . Although the main compound lacks indole substitution, its dichlorophenoxy group may confer similar bioactivity, warranting further testing.
Cytotoxicity and Antimicrobial Activity
- Ahsan (2018) reported that [(2,4-dichlorophenoxy)methyl]-5-aryl-1,3,4-oxadiazoles exhibit cytotoxicity against cancer cell lines .
- Kanthiah et al. (2011) demonstrated antimicrobial activity in 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thiones .
The main compound’s dichlorophenoxy group may align with these trends, though direct evidence is lacking.
Q & A
Q. What synthetic routes are available for preparing 5-(chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves reacting a substituted amidoxime intermediate with a chloroacetyl derivative. For example:
Prepare 3,4-dichlorophenoxy acetamidoxime by reacting 3,4-dichlorophenoxy acetonitrile with hydroxylamine.
Cyclize the amidoxime with a chloromethylating agent (e.g., chloroacetyl chloride) under reflux in a polar aprotic solvent (e.g., DMF or THF).
Purify the product via column chromatography or recrystallization.
Characterization is confirmed using NMR, IR, and mass spectrometry (e.g., δ~4.75 ppm for chloromethyl protons in NMR) .
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- and NMR : Identify protons (e.g., chloromethyl group at δ~4.7–4.8 ppm) and carbons in the oxadiazole ring (~165–170 ppm for C=N).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 335.92 for CHClNO).
- Elemental Analysis : Validate C, H, N, Cl content (±0.4% deviation).
- IR Spectroscopy : Detect C-Cl (~550–750 cm) and oxadiazole ring vibrations (~950–1250 cm) .
Q. What physicochemical properties are critical for handling this compound?
- Methodological Answer : Key properties include:
| Property | Value/Prediction | Method |
|---|---|---|
| Molecular Weight | 335.51 g/mol | Calculated from formula |
| Density | 1.50 g/cm³ | Computational prediction |
| Boiling Point | 384.7±52.0 °C | Predicted via QSPR models |
- Handling : Store at 2–8°C in inert atmospheres (Ar/N) due to hydrolytic sensitivity of the chloromethyl group. Use glove boxes for air-sensitive reactions .
Advanced Research Questions
Q. How can the chloromethyl group be functionalized for structure-activity relationship (SAR) studies?
- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution. Examples:
Q. What in vitro assays are suitable for evaluating biological activity (e.g., anticancer or enzyme inhibition)?
- Methodological Answer : Design assays based on target pathways:
- Apoptosis Induction : Use T47D breast cancer cells with flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- MAO Inhibition : Test against recombinant human MAO-A/B using kynuramine as a substrate; measure fluorescence at 360/450 nm .
- Dose-Response Curves : Calculate IC values with GraphPad Prism using non-linear regression .
Q. How do structural modifications (e.g., substituents on the aryl group) affect bioactivity?
- Methodological Answer : Perform systematic SAR by synthesizing analogs with:
- Electron-withdrawing groups (e.g., -NO, -CF) to enhance electrophilicity.
- Bulkier substituents (e.g., 3,4-di-OCH) to study steric effects.
Compare activities in cytotoxicity assays (e.g., MX-1 tumor models) and use molecular docking (AutoDock Vina) to predict binding to targets like TIP47 or MAP kinase .
Q. How can contradictory data between studies (e.g., variable IC50_{50}50 values) be resolved?
- Methodological Answer : Address contradictions by:
Replicating assays under standardized conditions (e.g., same cell line passage number, serum concentration).
Purity Verification : Use HPLC (>95% purity) and elemental analysis.
Mechanistic Profiling : Compare target engagement (e.g., Western blot for apoptosis markers) across studies .
Q. What strategies are used to assess metabolic stability and pharmacokinetics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
